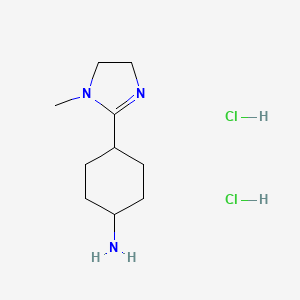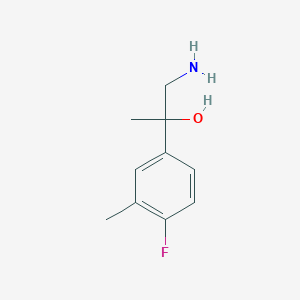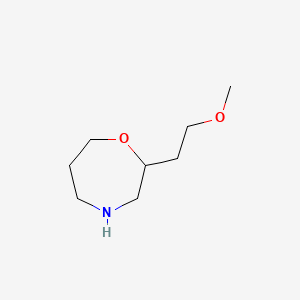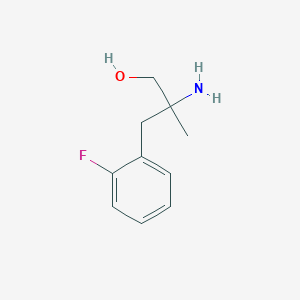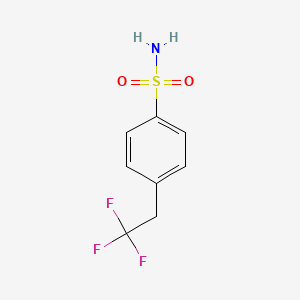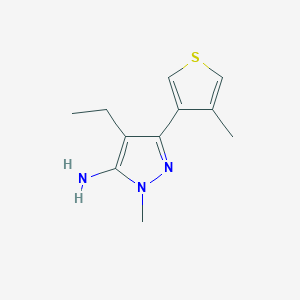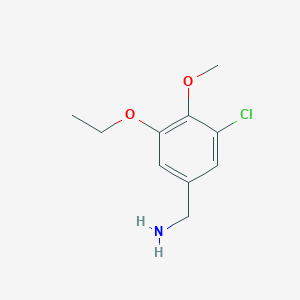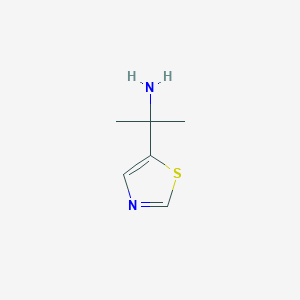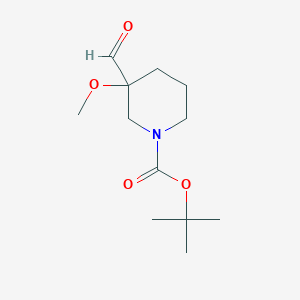
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethyl group and an amine group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 2-bromophenyl derivatives with trifluoromethylated amines. One common method is the nucleophilic substitution reaction where a bromine atom on the phenyl ring is replaced by a trifluoromethylated amine group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution process while minimizing by-products.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a phenyl group without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives without bromine.
Substitution: Formation of hydroxyl or alkyl-substituted phenyl derivatives.
科学的研究の応用
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Bromophenylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3,3,3-Trifluoropropan-1-amine: Lacks the bromophenyl group, leading to different reactivity and applications.
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the combination of a bromine atom and a trifluoromethyl group on the same molecule. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H9BrF3N |
|---|---|
分子量 |
268.07 g/mol |
IUPAC名 |
2-(2-bromophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H9BrF3N/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13/h1-4,7H,5,14H2 |
InChIキー |
RXGPAURACJWHIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CN)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



